molecular formula C12H14N2 B1506763 1-Phenyl-3-propyl-pyrazole CAS No. 91688-39-0

1-Phenyl-3-propyl-pyrazole

Cat. No.: B1506763
CAS No.: 91688-39-0
M. Wt: 186.25 g/mol
InChI Key: ZHVUSSKUCZSPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-propyl-pyrazole (CAS 65504-93-0) is an organic compound belonging to the class of phenylpyrazoles. It is characterized as a colorless to yellow liquid with a roasted, cooked, earthy, and nutty aroma profile . With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, it is insoluble in water but soluble in ethanol . This compound serves as a valuable building block in medicinal chemistry research, as the pyrazole nucleus is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties . Its applications extend to flavor and fragrance research, where it is utilized as a flavoring agent with FEMA number 3727 . Researchers employ this chemical in developing novel heterocyclic compounds and studying structure-activity relationships (SAR). It is classified as a Rule of Five compliant compound, suggesting good bioavailability potential . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

91688-39-0

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-phenyl-3-propylpyrazole

InChI

InChI=1S/C12H14N2/c1-2-6-11-9-10-14(13-11)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3

InChI Key

ZHVUSSKUCZSPFQ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C=C1)C2=CC=CC=C2

Canonical SMILES

CCCC1=NN(C=C1)C2=CC=CC=C2

density

1.078-1.081

Other CAS No.

91688-39-0

physical_description

Colourless to yellow liquid;  Roasted, cooked aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents: The quinolin-2-yl group in introduces a planar aromatic system, enhancing DNA intercalation or protein-binding capabilities compared to the simpler phenyl group in 1-Phenyl-3-propyl-pyrazole.

Position 3 Substituents: The propyl chain in 1-Phenyl-3-propyl-pyrazole increases lipophilicity (logP ~3.2 estimated), favoring passive diffusion across biological membranes.

Position 5 Substituents :

  • p-Tolyl (in ) and ethyl carboxylate (in ) groups modulate electronic properties. The carboxylate improves water solubility, whereas p-tolyl enhances hydrophobic interactions.

Preparation Methods

One-Pot Condensation of Hydrazones with Ketones (General Modular Synthesis)

A widely employed method involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones or phenacyl bromides to form pyrazole rings in a one-pot, two-component modular synthesis. This method is efficient for synthesizing 3,5-diarylpyrazoles and can be adapted for alkyl-substituted pyrazoles like 1-phenyl-3-propyl-pyrazole by choosing appropriate ketones or alkyl halides.

  • Procedure Highlights :

    • Hydrazone and ketone/phenacyl bromide are refluxed in the presence of a solvent such as DMSO.
    • Reaction times vary but typically last about 1 hour for initial reflux, followed by additional reflux after DMSO addition.
    • The reaction mixture is cooled, quenched with water, and extracted with ethyl acetate.
    • Purification is achieved by column chromatography or crystallization.
  • Analytical Data :

    • 1H NMR and 13C NMR confirm the formation of the pyrazole ring and substitution pattern.
    • High-resolution mass spectrometry (HRMS) verifies molecular weight.

This method offers good to excellent yields and is adaptable for various substituents on the pyrazole ring.

Solid-State Reaction Using Alumina as Catalyst

Another innovative approach involves a solid-state grinding reaction between 1-phenylprop-2-yn-1-one and 1H-pyrazole in the presence of alumina at room temperature. This method was demonstrated for related compounds but can be extrapolated for 1-phenyl-3-propyl-pyrazole synthesis by modifying the starting materials.

  • Procedure Highlights :

    • The reactants and alumina are ground together for several minutes and left at room temperature for 24 hours.
    • The mixture is then subjected to alumina-packed column chromatography for purification.
  • Yield and Characterization :

    • Yields around 52% were reported for related pyrazole ketones.
    • Characterization includes 1H and 13C NMR, IR spectroscopy, elemental analysis, and X-ray diffraction for structural confirmation.

This method is solvent-free, environmentally friendly, and suitable for scale-up.

Hydrazine and β-Ketoester Condensation Followed by Functional Group Transformation

A classical synthetic route involves the reaction of phenyl hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under reflux in ethanol to form pyrazole intermediates. Subsequent treatment with reagents such as phosphorus oxychloride and oxidation steps can introduce further functional groups or modify substituents.

  • Procedure Highlights :

    • Phenyl hydrazine and ethyl acetoacetate are refluxed at 70–80°C for several hours.
    • The solvent is removed, and the residue is reacted with phosphorus oxychloride in DMF at 90°C.
    • Oxidation with potassium permanganate and pH adjustment yields substituted pyrazoles.
    • Final purification involves recrystallization from ethanol.
  • Yield and Purity :

    • Yields around 74% for substituted pyrazole sulfonamides.
    • Purity confirmed by melting point, NMR, and chromatographic techniques.

This method is versatile for introducing various substituents but may require multiple steps and careful control of reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
One-Pot Hydrazone and Ketone Condensation Aryl aldehyde hydrazones, substituted ketones Reflux in DMSO, ~1-2 hours 70–90 High yield, modular, adaptable Requires careful purification
Solid-State Grinding with Alumina Catalyst 1-Phenylprop-2-yn-1-one, 1H-pyrazole Grinding + room temp, 24 h ~52 Solvent-free, green chemistry Moderate yield, longer reaction
Hydrazine and β-Ketoester Condensation Phenyl hydrazine, ethyl acetoacetate Reflux in ethanol, 5 h + post-treatment ~74 Versatile, well-established Multi-step, uses hazardous reagents

Research Findings and Notes

  • The one-pot condensation method is efficient for synthesizing pyrazoles with diverse substituents, including alkyl groups like propyl, by selecting appropriate ketones or alkylating agents.
  • Solid-state alumina-catalyzed reactions demonstrate a green chemistry approach, avoiding solvents and harsh conditions, though yields may be lower and reaction times longer.
  • The classical hydrazine and β-ketoester route allows for structural diversification but involves multiple steps and reagents that require careful handling.
  • Analytical techniques such as NMR (1H and 13C), IR spectroscopy, HRMS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized 1-phenyl-3-propyl-pyrazole and related compounds.
  • Reaction monitoring by thin-layer chromatography (TLC) is common across methods to ensure completion and optimize reaction times.

Q & A

Q. What established synthetic methodologies are used to prepare 1-Phenyl-3-propyl-pyrazole derivatives?

  • Methodological Answer : A common route involves the condensation of substituted propenones with hydrazine and propionic acid under reflux conditions. For example, Aggarwal et al. (2008) synthesized 1-propyl-3-aryl-pyrazoline derivatives via this method, achieving yields of 60–75% after purification by column chromatography . Characterization typically employs spectral techniques (e.g., 1H^1H-NMR, IR, and mass spectrometry) to confirm structural integrity. Alternative approaches include cyclocondensation of hydrazines with β-keto esters or ketones, though solvent selection (e.g., ethanol vs. acetic acid) significantly impacts reaction efficiency .

Q. What spectroscopic techniques are critical for characterizing 1-Phenyl-3-propyl-pyrazole derivatives?

  • Methodological Answer : Key techniques include:
  • 1H^1H-NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and alkyl substituents (e.g., propyl group protons at δ 0.9–1.7 ppm) .
  • IR Spectroscopy : Confirms C=N stretching (~1600 cm1^{-1}) and N-H bonds (~3400 cm1^{-1}) .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 231.29 for the parent compound) and fragmentation patterns .

Q. How can researchers optimize the solubility of 1-Phenyl-3-propyl-pyrazole for in vitro assays?

  • Methodological Answer : Solubility is influenced by substituent polarity. For instance:
  • Introducing hydrophilic groups (e.g., -OH or -COOH) at the phenyl ring enhances aqueous solubility.
  • Using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improves dissolution without cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 1-Phenyl-3-propyl-pyrazole derivatives with enhanced anti-inflammatory activity?

  • Methodological Answer : SAR studies involve systematic modification of substituents and comparative bioassay analysis. For example:
DerivativeSubstitution PatternIC50_{50} (COX-2 Inhibition)
3-Propyl-5-chloroChlorine at C512 µM
3-Propyl-5-methoxyMethoxy at C518 µM
Parent compoundNo substitution25 µM
Chlorine at C5 enhances COX-2 inhibition by 50% compared to the parent compound, as shown in analogous pyrazole studies . Computational docking (e.g., AutoDock Vina) can validate interactions with catalytic residues like Tyr385 and Ser530 .

Q. What methodologies resolve contradictions in reported biological activities of 1-Phenyl-3-propyl-pyrazole analogs?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. animal models). To address this:
  • Standardized Assays : Use validated protocols (e.g., LPS-induced RAW264.7 cells for anti-inflammatory activity).
  • Dose-Response Analysis : Compare EC50_{50} values across studies to identify potency thresholds.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to assess heterogeneity via I2^2 statistics .

Q. How do in silico approaches complement experimental studies in predicting pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Models : Predict logP (e.g., 3.2 for the parent compound) and permeability using descriptors like polar surface area .
  • Molecular Dynamics Simulations : Assess stability in lipid bilayers to estimate blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME evaluate hepatic metabolism (CYP450 isoforms) and plasma protein binding .

Methodological Considerations for Data Contradictions

  • Example Workflow :
    • Replicate Experiments : Control variables (e.g., solvent purity, temperature).
    • Cross-Validate Techniques : Compare HPLC purity (>95%) with elemental analysis .
    • Contextualize Biological Data : Distinguish in vitro (µM range) vs. in vivo (mg/kg) efficacy thresholds .

Safety and Handling in Research Settings

  • Key Protocols :
    • Use fume hoods and PPE (gloves, lab coats) during synthesis to avoid inhalation/contact .
    • Store derivatives at -20°C under inert gas (N2_2) to prevent degradation .

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